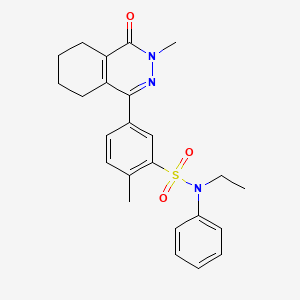![molecular formula C25H26N2O3 B14980792 1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14980792.png)
1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is a complex organic compound that features a combination of phenoxy and benzodiazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Core: Starting from ortho-phenylenediamine and reacting it with a suitable aldehyde or carboxylic acid derivative.
Attachment of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions where a phenol derivative reacts with an appropriate halide.
Final Coupling: The final step may involve coupling the intermediate products through a reaction such as etherification or esterification under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Pathways: Influence cellular processes such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL: can be compared with other benzodiazole derivatives or phenoxy compounds.
Benzodiazole Derivatives: Compounds like 1H-benzimidazole or 2-phenylbenzimidazole.
Phenoxy Compounds: Such as 2-phenoxyethanol or 4-phenoxyphenol.
Uniqueness
The uniqueness of 1-(2,3-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C25H26N2O3 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H26N2O3/c1-18-9-8-14-24(19(18)2)30-16-20(28)15-27-23-13-7-6-12-22(23)26-25(27)17-29-21-10-4-3-5-11-21/h3-14,20,28H,15-17H2,1-2H3 |
InChI-Schlüssel |
FJFMTXSTZZYOES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980726.png)
![2-(2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B14980741.png)

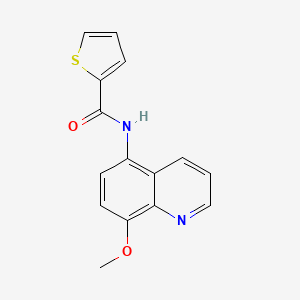
![2-(4-fluorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980753.png)
![6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980758.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14980764.png)
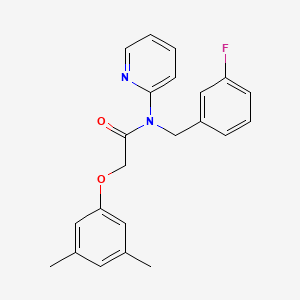
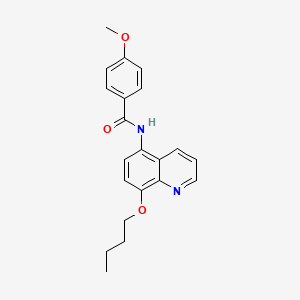
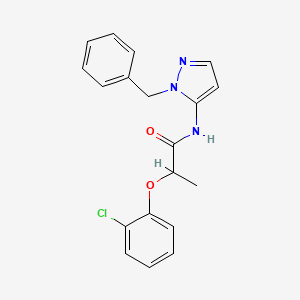
![[4-(Pentyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B14980780.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14980782.png)
![2-(2-methoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14980807.png)
